molecular formula C25H20N4O3 B2562869 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone CAS No. 1021106-34-2

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

Cat. No. B2562869
CAS RN: 1021106-34-2
M. Wt: 424.46
InChI Key: CATPGJKSIAYSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

A study described the synthesis of a series of compounds including 1,3,4-oxadiazoles and their evaluation for antibacterial activities against various bacterial strains. Compounds in this category have shown potential antibacterial activity, highlighting the significance of such chemical structures in developing new antibacterial agents (Joshi et al., 2011).

Antimicrobial and Anti-inflammatory Properties

Further research into similar structures has revealed compounds with notable antimicrobial and anti-inflammatory properties. For instance, derivatives of 1,3,4-oxadiazole were synthesized and displayed strong activity against several strains of Staphylococcus aureus, suggesting potential as new drug candidates due to favorable molecular properties predictions (Oliveira et al., 2012).

Novel Hybrid Compounds with Cytotoxic Activity

Another area of application involves the synthesis of novel hybrid compounds, combining different pharmacophoric elements to explore cytotoxic activity against cancer cell lines. This approach demonstrates the versatility of combining structural motifs from 1,3,4-oxadiazole and related structures to develop compounds with potential anticancer properties (Zhengfen et al., 2017).

Antituberculosis Activity

Compounds derived from similar chemical frameworks have been evaluated for their antituberculosis activity, offering insights into the development of new therapeutic agents for treating tuberculosis. The synthesis of 3-heteroarylthioquinoline derivatives and their in vitro activity against Mycobacterium tuberculosis is an example of the application of such chemical research in addressing global health challenges (Chitra et al., 2011).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c30-23(29-13-5-8-17-7-1-3-10-20(17)29)16-28-15-19(18-9-2-4-11-21(18)28)24-26-27-25(32-24)22-12-6-14-31-22/h1-4,6-7,9-12,14-15H,5,8,13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATPGJKSIAYSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone

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